molecular formula C15H9ClF3N5O2 B4771989 N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B4771989
M. Wt: 383.71 g/mol
InChI Key: KNGCTHNDNAISGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a useful research compound. Its molecular formula is C15H9ClF3N5O2 and its molecular weight is 383.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0396867 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N’-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors play crucial roles in various biological processes, including the regulation of the cell cycle and apoptosis .

Mode of Action

PHTPP acts as a full antagonist of ERβ, with a 36-fold selectivity for ERβ over ERα . This means that it binds to ERβ and inhibits its activity, preventing it from carrying out its normal function. The compound’s interaction with ERβ leads to changes in the activity of this receptor, which can have various downstream effects .

Biochemical Pathways

The antagonistic action of PHTPP on ERβ affects various biochemical pathways. For instance, it can influence the cell growth in certain types of cancer cells. Specifically, estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .

Result of Action

The result of PHTPP’s action is a significant enhancement in cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant properties . Future research could focus on developing new synthetic pathways and exploring potential applications of these compounds.

Properties

IUPAC Name

[(Z)-[amino-[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N5O2/c16-10-4-2-1-3-8(10)14(25)26-23-12(20)9-7-22-24-11(15(17,18)19)5-6-21-13(9)24/h1-7H,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGCTHNDNAISGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=C3N=CC=C(N3N=C2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=C3N=CC=C(N3N=C2)C(F)(F)F)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 3
N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 4
N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 5
N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 6
N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.